1,3-Propanediol dimethanesulfonate

Description

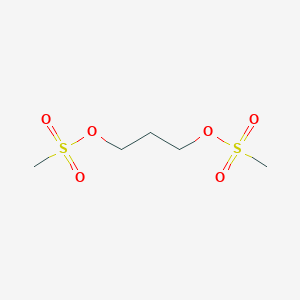

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylsulfonyloxypropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O6S2/c1-12(6,7)10-4-3-5-11-13(2,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIFZJHANFOZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884857 | |

| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15886-84-7 | |

| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15886-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015886847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-PROPANEDIOL DIMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CH69AK7FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,3 Propanediol Dimethanesulfonate

Established Synthetic Pathways for 1,3-Propanediol (B51772) Dimethanesulfonate

The synthesis of 1,3-propanediol dimethanesulfonate is primarily achieved through the formation of sulfonate esters from its diol precursor, 1,3-propanediol. This transformation can be accomplished via several established methodologies.

Direct Sulfonation Techniques

Direct sulfonation encompasses methods where a sulfonyl group is directly introduced. While the term can be broad, in the context of forming a dimethanesulfonate ester, it refers to reactions that create a C-O-S bond.

One approach involves the condensation of 1,3-propanediol with methanesulfonic acid. This reaction is typically performed at elevated temperatures, for instance, combining the reactants in a 1.6:1 molar ratio under a nitrogen atmosphere at 210°C can yield the bis(methanesulfonated) product. smolecule.com To drive the reaction to completion, the water formed as a byproduct must be removed. researchgate.net

Electrochemical sulfonation has also been investigated as an alternative. smolecule.com This technique involves the anodic oxidation of 1,3-propanediol in the presence of methanesulfonate (B1217627) ions. smolecule.com Although it presents good atom economy, this method is less common due to the need for specialized equipment and comparatively lower yields of around 65%. smolecule.com

Esterification Approaches

The most fundamental and widely used method for synthesizing this compound is through the esterification of 1,3-propanediol with methanesulfonyl chloride. smolecule.comlibretexts.org This reaction is a cornerstone of organosulfur chemistry. smolecule.com

The process involves reacting 1,3-propanediol with at least two molar equivalents of methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine. smolecule.comlibretexts.org The base serves to deprotonate the hydroxyl groups of the diol, activating them for nucleophilic attack on the sulfur atom of the methanesulfonyl chloride. smolecule.com The reaction is typically initiated at a low temperature (0–5°C) in an inert solvent like dichloromethane (B109758) to control the reaction rate and minimize side reactions. smolecule.com After the initial addition, the mixture is often allowed to warm to room temperature to ensure the reaction proceeds to completion. smolecule.com A molar excess of methanesulfonyl chloride helps to ensure the full conversion of both hydroxyl groups. smolecule.com

Precursor Synthesis Pathways Relevant to this compound Production

The availability of 1,3-propanediol (PDO) is critical for the synthesis of its dimethanesulfonate derivative. PDO is a significant commodity chemical produced through both traditional chemical synthesis and advanced biotechnological routes. nih.govresearchgate.net

Chemical Synthesis of 1,3-Propanediol via Hydroformylation and Hydrogenation Routes

Two primary chemical pathways dominate the industrial production of 1,3-propanediol. researchgate.netresearchgate.net The first process, often associated with Shell, begins with ethylene (B1197577) oxide. researchgate.netgoogle.com This route involves the hydroformylation of ethylene oxide with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce the intermediate 3-hydroxypropionaldehyde (3-HPA). researchgate.netgoogle.com This intermediate is subsequently hydrogenated to yield 1,3-propanediol. google.comchemicalbook.com

The second major route, developed by companies like Degussa and DuPont, uses acrolein as the starting material. researchgate.netresearchgate.netgoogle.com This process consists of two main stages: the hydration of acrolein to form 3-hydroxypropionaldehyde, followed by the catalytic hydrogenation of the 3-HPA to produce 1,3-propanediol. google.comresearchgate.netchegg.com The hydrogenation is often carried out using catalysts like Raney nickel under hydrogen pressure. chemicalbook.comresearchgate.net

Interactive Data Table: Comparison of Chemical Synthesis Routes for 1,3-Propanediol

| Feature | Ethylene Oxide Route (e.g., Shell) | Acrolein Route (e.g., Degussa/DuPont) |

|---|---|---|

| Starting Material | Ethylene Oxide | Acrolein |

| Key Intermediate | 3-Hydroxypropionaldehyde (3-HPA) | 3-Hydroxypropionaldehyde (3-HPA) |

| Primary Reaction 1 | Hydroformylation | Hydration |

| Primary Reaction 2 | Hydrogenation | Hydrogenation |

| Catalysts | Cobalt and/or Ruthenium complexes for hydroformylation; Nickel-based catalysts for hydrogenation. google.comgoogle.com | Acid catalysts (e.g., ion-exchange resin) for hydration; Raney nickel for hydrogenation. researchgate.netresearchgate.net |

Biotechnological Production of 1,3-Propanediol through Microbial Fermentation Pathways

As an alternative to petrochemical-based synthesis, biotechnological production of 1,3-propanediol has become a commercially viable and environmentally friendly option. nih.govnih.gov This method relies on the fermentation of renewable feedstocks by various microorganisms.

The most common substrates are glycerol (B35011), a major byproduct of biodiesel production, and glucose. nih.govpan.pl Several bacterial species, including members of the genera Clostridium, Citrobacter, and Klebsiella, are natural producers of 1,3-propanediol from glycerol. nih.govasm.orgnih.gov The core of this bioconversion is a two-step enzymatic pathway. First, glycerol is converted to the intermediate 3-hydroxypropionaldehyde (3-HPA) by the enzyme glycerol dehydratase. asm.orgnih.gov Subsequently, 3-HPA is reduced to 1,3-propanediol by 1,3-propanediol oxidoreductase, a reaction that requires a reducing equivalent like NADH. asm.org

Enzymatic Mechanisms of Glycerol Conversion to 1,3-Propanediol

The biotechnological production of 1,3-propanediol (1,3-PDO) from glycerol is a well-studied microbial process that offers an environmentally sustainable alternative to chemical synthesis. frontiersin.orgnih.gov This conversion is predominantly carried out by various bacteria, including species of Klebsiella, Citrobacter, and Clostridium, and proceeds via a two-step enzymatic pathway. frontiersin.orgnih.gov

The first step is the dehydration of glycerol to form the intermediate 3-hydroxypropionaldehyde (3-HPA). frontiersin.orgnih.gov This reaction is catalyzed by the enzyme glycerol dehydratase (GDHt). frontiersin.org The second step involves the reduction of 3-HPA to the final product, 1,3-propanediol, a reaction catalyzed by 1,3-propanediol dehydrogenase (PDOR), also known as 1,3-propanediol oxidoreductase. frontiersin.orgnih.govnih.gov

Key Enzymes in the Biosynthetic Pathway

Two main types of glycerol dehydratase have been identified, distinguished by their cofactor requirements.

Coenzyme B₁₂-Dependent Glycerol Dehydratase: This type of dehydratase, found in bacteria like Klebsiella pneumoniae, requires adenosylcobalamin (a form of vitamin B₁₂) for its catalytic activity. nih.govresearchgate.net The enzyme, encoded by the dhaB gene, facilitates the removal of a water molecule from glycerol to produce 3-HPA. nih.gov

Coenzyme B₁₂-Independent Glycerol Dehydratase: Other microorganisms, such as Clostridium butyricum, possess a dehydratase that does not rely on vitamin B₁₂. This class of enzyme utilizes a different mechanism to catalyze the same dehydration reaction.

The second enzyme in the pathway, 1,3-propanediol dehydrogenase (PDOR), is responsible for the final reduction step. This enzyme transfers a reducing equivalent, typically from NADH, to the aldehyde group of 3-HPA, yielding 1,3-propanediol and regenerating NAD⁺. frontiersin.orgnih.gov This step is crucial for maintaining the redox balance within the cell during anaerobic fermentation of glycerol. The gene encoding this enzyme is often designated as dhaT. nih.gov

The table below provides a summary of the core enzymes involved in the microbial conversion of glycerol to 1,3-propanediol.

Interactive Data Table: Enzymes in the Glycerol to 1,3-Propanediol Pathway

| Enzyme | Abbreviation | Gene | Reaction Catalyzed | Cofactor(s) | Example Organism(s) |

|---|---|---|---|---|---|

| Glycerol Dehydratase | GDHt | dhaB | Glycerol → 3-Hydroxypropionaldehyde + H₂O | Coenzyme B₁₂ (Adenosylcobalamin) or S-Adenosylmethionine (SAM) | Klebsiella pneumoniae, Citrobacter freundii, Clostridium butyricum |

| 1,3-Propanediol Dehydrogenase | PDOR | dhaT | 3-Hydroxypropionaldehyde + NADH + H⁺ → 1,3-Propanediol + NAD⁺ | NADH, Metal ions (e.g., Fe²⁺) | Klebsiella pneumoniae, Clostridium butyricum |

The efficiency of this biosynthetic route has made it a commercially viable method for producing bio-based 1,3-propanediol, a key monomer for polymers like polytrimethylene terephthalate (B1205515) (PTT). researchgate.net

Mechanistic Investigations of 1,3 Propanediol Dimethanesulfonate S Biological Interactions in Research

DNA Alkylation and Adduct Formation Mechanisms in Experimental Systems

As a bifunctional alkylating agent, 1,3-propanediol (B51772) dimethanesulfonate is chemically reactive towards nucleophilic sites within the cell, with DNA being a primary target. Alkylating agents react with DNA through nucleophilic substitution (SN1 or SN2) reactions, forming covalent bonds known as DNA adducts. cas.cznih.gov These adducts represent a form of DNA damage that can disrupt normal cellular processes like replication and transcription. cas.cz

The two reactive methanesulfonate (B1217627) groups of 1,3-propanediol dimethanesulfonate allow it to form cross-links within the DNA molecule. It can react with two different nucleophilic sites on the same DNA strand (intrastrand cross-link) or on opposite strands (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication. It can also create DNA-protein cross-links.

The most common sites of DNA alkylation are the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases. The N7 position of guanine (B1146940) is a highly susceptible site for alkylation. nih.gov Other potential sites include the N3 of adenine, N3 and O2 of cytosine, O6 of guanine, and the phosphate (B84403) backbone of DNA. cas.cznih.gov The formation of specific adducts can lead to mispairing during DNA replication, for example, O6-alkylguanine can pair with thymine (B56734) instead of cytosine, leading to a G:C to A:T transition mutation. The specific profile of adducts formed by this compound has not been extensively characterized in the literature.

**3.2. Cellular Responses to DNA Damage Induced by this compound

The presence of DNA adducts triggers a complex signaling network known as the DNA Damage Response (DDR). nih.gov This response aims to sense the damage, halt cell cycle progression to allow time for repair, and activate specific DNA repair pathways. nih.gov If the damage is too extensive to be repaired, the DDR can induce programmed cell death (apoptosis) to eliminate the compromised cell.

Cells possess several sophisticated repair pathways to counteract the deleterious effects of DNA alkylation. frontiersin.org The choice of pathway depends on the specific type of DNA adduct formed.

Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those caused by methylation. frontiersin.orgnih.gov It is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed to restore the correct DNA sequence.

Nucleotide Excision Repair (NER): NER handles bulky, helix-distorting adducts that interfere with DNA transcription and replication. frontiersin.orgkhanacademy.org This pathway involves the recognition of the lesion, excision of a short oligonucleotide fragment containing the adduct, and synthesis of a new DNA strand using the undamaged strand as a template.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are crucial for repairing DNA double-strand breaks (DSBs), which can arise from the processing of other lesions or stalled replication forks. nih.govnih.gov Bifunctional alkylating agents can induce interstrand cross-links, the repair of which is complex and often involves a combination of NER and HR. nih.gov HR is a high-fidelity repair mechanism that uses a sister chromatid as a template and is primarily active in the S and G2 phases of the cell cycle. nih.gov

Direct Reversal: Some forms of alkylation damage can be directly reversed by specific enzymes. A key example is the O6-alkylguanine-DNA alkyltransferase (MGMT), which transfers the alkyl group from the O6 position of guanine to one of its own cysteine residues. frontiersin.orgyoutube.com

Table 1: Overview of DNA Repair Pathways for Alkylation Damage

| Repair Pathway | Key Proteins | Types of Damage Repaired |

|---|---|---|

| Base Excision Repair (BER) | DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase | Small, non-helix-distorting base adducts (e.g., N7-methylguanine, N3-methyladenine). frontiersin.org |

| Nucleotide Excision Repair (NER) | XP proteins, DNA polymerase, DNA ligase | Bulky, helix-distorting adducts and some cross-links. frontiersin.orgkhanacademy.org |

| Homologous Recombination (HR) | RAD51, BRCA1, BRCA2 | Interstrand cross-links, Double-strand breaks. nih.gov |

| Direct Reversal | O6-alkylguanine-DNA alkyltransferase (MGMT) | O6-alkylguanine adducts. frontiersin.orgyoutube.com |

Upon detection of DNA damage, the DDR activates signaling cascades, primarily through the ATM and ATR kinases, which phosphorylate a host of downstream targets to enforce cell cycle arrest. nih.gov This provides a crucial window of opportunity for the cell to repair its DNA before the damage is permanently fixed as mutations during replication (S phase) or segregated to daughter cells during mitosis (M phase).

Key checkpoints include:

G1/S Checkpoint: This checkpoint prevents cells with damaged DNA from entering the S phase. A key player is the tumor suppressor protein p53, which can induce the expression of p21, an inhibitor of cyclin-dependent kinases (CDKs) that are necessary for the G1 to S transition.

G2/M Checkpoint: This checkpoint prevents the cell from entering mitosis if DNA damage is detected or if replication is incomplete. This ensures that damaged chromosomes are not segregated.

Intra-S Phase Checkpoint: This checkpoint slows down the rate of DNA replication when damage is present, allowing for concurrent repair.

Studies have shown that various agents that induce DNA damage or disrupt mitotic machinery can lead to prolonged mitotic arrest. nih.gov This arrest can itself be a source of further DNA damage, highlighting the complex interplay between DNA damage and cell cycle regulation. nih.gov

Mechanisms of Mutagenesis and Carcinogenesis Elucidated in Experimental Models

If DNA adducts formed by an alkylating agent like this compound are not repaired before DNA replication, they can lead to mutations. This occurs when the DNA polymerase misreads the damaged template and inserts an incorrect base into the new strand. This process is known as translesion synthesis. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cellular growth control and lead to neoplastic transformation, the basis of chemical carcinogenesis. nih.gov

Bifunctional alkylating agents are often potent mutagens and carcinogens due to their ability to form DNA cross-links, which are difficult to repair and can lead to large-scale genomic rearrangements. nih.gov Research on propylene (B89431) oxide, a related mono-functional epoxide, has shown it to be mutagenic and capable of inducing tumors in animal models, with DNA alkylation levels being higher in target tissues for carcinogenesis. nih.gov While direct carcinogenic studies on this compound are not prominent in the reviewed literature, its classification as a bifunctional alkylating agent suggests a potential for genotoxicity and carcinogenicity.

Identification and Characterization of Other Molecular Targets and Interaction Pathways

Applications of 1,3 Propanediol Dimethanesulfonate in Molecular and Cellular Biology Research

Utilization in DNA Damage and Repair Mechanism Studies

1,3-Propanediol (B51772) dimethanesulfonate is utilized in research as a model DNA damaging agent. As a bifunctional alkylating agent, it has two reactive sites, allowing it to form covalent bonds with biological macromolecules. researchgate.net Its primary target within the cell is DNA. The mechanism of damage involves the alkylation of DNA bases. nursingcenter.comyoutube.com

The process begins when a nucleophilic site on a DNA base, most commonly the N7 position of guanine (B1146940), attacks one of the terminal carbons of the propanediol (B1597323) dimethanesulfonate molecule, displacing a mesylate leaving group. This forms a mono-adduct. The second mesylate group can then react with another nucleophilic site on the DNA, creating a cross-link. nih.gov These can be either intrastrand cross-links (between bases on the same DNA strand) or interstrand cross-links (ICLs) between bases on opposite strands. nih.gov ICLs are particularly cytotoxic lesions because they physically block the separation of the DNA double helix, which is a necessary step for both DNA replication and transcription. researchgate.netyoutube.comnih.gov

The study of how cells respond to and repair these specific lesions is a critical area of cancer research. The cellular machinery that deals with ICLs is complex, involving pathways like nucleotide excision repair (NER), homologous recombination (HR), and Fanconi anemia (FA) proteins. By treating cells with 1,3-propanediol dimethanesulfonate or its analogs, researchers can induce these lesions and study the activation of these repair pathways, the proteins involved, and the consequences of repair failure. nih.gov

The structural analog, busulfan (B1668071), which has a four-carbon chain, is known to form a variety of adducts, including interstrand and intrastrand cross-links. The shorter three-carbon chain of this compound influences the geometry and types of cross-links formed, providing a tool to study how these structural differences impact recognition and repair by cellular enzymes.

Role in Cell Cycle Progression and Regulation Research

The induction of significant DNA damage, particularly interstrand cross-links, by bifunctional alkylating agents like this compound triggers a cellular response known as the DNA damage checkpoint. This response involves the arrest of the cell cycle to provide time for the cell to repair the genetic damage before proceeding with division. nih.gov Failure to repair the damage can lead to programmed cell death, or apoptosis. youtube.com

Research using bifunctional alkylating agents has shown that the formation of DNA adducts and cross-links leads to the activation of checkpoint kinases, which in turn phosphorylate a cascade of downstream targets to halt cell cycle progression. nih.gov Typically, damage from these types of agents results in a significant arrest of cells in the G2/M phase of the cell cycle. nih.govnih.gov This prevents cells with damaged chromosomes from entering mitosis, which could otherwise lead to catastrophic genetic errors in the daughter cells.

In a research setting, scientists can synchronize a population of cells and then treat them with this compound. Using techniques like flow cytometry with DNA-staining dyes such as propidium (B1200493) iodide, they can analyze the distribution of cells across the different phases of the cell cycle (G1, S, and G2/M) over time. nih.gov This allows for the precise quantification of the cell cycle arrest. For example, a study on the bifunctional alkylating agent BO-1012 showed that treatment caused cells to accumulate in the S phase at 24 hours and in the G2/M phase at 48 hours. nih.gov Such studies help to elucidate the specific checkpoint pathways that are sensitive to the lesions created by this class of compounds and to identify potential targets for therapies that could enhance the cell-killing effects of these agents in cancer treatment.

| Cell Cycle Phase | Typical Observation After Treatment with Bifunctional Alkylating Agent | Biological Significance |

| G1 Phase | Decrease in cell percentage | Cells are prevented from initiating DNA synthesis with damaged templates. |

| S Phase | Initial accumulation, then decrease | Replication forks stall and collapse at sites of cross-links. nih.gov |

| G2/M Phase | Strong accumulation | The G2/M checkpoint is activated to prevent entry into mitosis with damaged DNA. nih.govnih.gov |

| Sub-G1 | Increase over time | Represents apoptotic cells with fragmented DNA. |

This table represents a generalized response of cells to DNA cross-linking agents. Specific timings and percentages can vary based on cell type and experimental conditions.

Investigations into Mutagenicity and Carcinogenesis in Model Organisms

The ability of this compound to alkylate DNA and cause damage that may be repaired incorrectly makes it a potential mutagen and, consequently, a potential carcinogen. A standard initial screen for mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test. researchgate.netyoutube.com This test uses specific strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine (his-). researchgate.net A test compound is considered mutagenic if it causes a mutation that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium. Bifunctional alkylating agents are known to cause the types of DNA damage that can lead to mutations in this assay. nih.gov

While specific Ames test results for this compound were not found in the searched literature, studies on related bifunctional agents provide a strong basis for its expected activity. For instance, the mutagenicity of various α,ω-dihaloalkanes, which are also bifunctional electrophiles, is well-established and depends on factors like carbon chain length and the nature of the leaving group (halogen). Similarly, the mutagenicity of some bifunctional activated butanes is enhanced through metabolic processes involving glutathione (B108866) S-transferase. nih.gov

Long-term carcinogenicity studies in animal models, such as rats and mice, are used to assess whether chronic exposure to a chemical can lead to an increased incidence of tumors. industrialchemicals.gov.au While no specific carcinogenicity studies for this compound were identified, data on related alkane sulfonates exist. For example, a two-year feeding study in rats with a secondary alkane sulfonate (SAS 60) showed no tumor-related findings. industrialchemicals.gov.au However, it is important to note that the bifunctional nature of this compound makes it structurally distinct and potentially more hazardous than simple secondary alkane sulfonates. The parent compound, 1,3-propanediol, was found to not pose a significant hazard in rats via inhalation, but this lacks the reactive sulfonate groups that confer the biological activity to this compound. Given that many potent alkylating agents are known carcinogens, this compound would be investigated with high suspicion in such studies.

Application as a Chemosterilant in Entomological Research Models

Beyond the cellular level, bifunctional alkylating agents like this compound have been investigated for their potential to induce sterility in insects. This application is central to the Sterile Insect Technique (SIT), an environmentally-friendly method of pest control. nih.gov In SIT, a large population of male insects is sterilized and released into the wild to mate with native females. These matings produce no offspring, leading to a suppression of the pest population over time.

While radiation is a common method for sterilization, chemical sterilants, or chemosterilants, offer an alternative. These compounds, by virtue of their ability to damage the DNA of reproductive cells, can prevent the production of viable sperm or eggs. This compound (under the synonym propylenedimethanesulfonate) has been identified as a chemosterilant. Its effectiveness has been explored in entomological research models, including the house fly, Musca domestica. flvc.orgufl.edu

Contributions to the Synthesis of Chiral Phosphetanes and Related Compounds

In the field of synthetic organic chemistry, this compound serves as a valuable precursor. Its utility stems from the presence of two methanesulfonate (B1217627) (mesylate) groups, which are excellent leaving groups in nucleophilic substitution reactions. This bifunctional nature makes it an ideal building block for constructing cyclic compounds.

One notable application is in the synthesis of phosphetanes, which are four-membered heterocyclic rings containing a phosphorus atom. nih.govresearchgate.net These compounds, particularly chiral phosphetanes, are highly sought after as ligands in transition metal catalysis for asymmetric synthesis. A common strategy for forming such rings is the reaction of a phosphorus nucleophile with a bifunctional electrophile containing a three-carbon chain.

Advanced Analytical Methodologies for 1,3 Propanediol Dimethanesulfonate and Its Research Relevant Metabolites

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for isolating 1,3-propanediol (B51772) dimethanesulfonate and related analytes from complex matrices, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For alkylating agents like busulfan (B1668071), an analog of 1,3-propanediol dimethanesulfonate, GC-MS methods have been well-established for therapeutic drug monitoring and can be adapted for research applications. researchgate.netnih.gov These methods often require a derivatization step to convert the non-volatile analyte into a species suitable for GC analysis. For instance, busulfan can be derivatized to 1,4-diiodobutane, which is then analyzed by GC-MS. nih.gov Quantification is typically achieved using selected ion monitoring (SIM), which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte and an internal standard. nih.gov

GC-MS analysis of related glycols, such as 1,2-propanediol and 2,3-butanediol, in research samples like fermented musts and wines has also been demonstrated. oiv.intoiv.int These methods involve extraction with a solvent like ethyl ether, followed by direct analysis on a polar GC column. oiv.intoiv.int The mass spectrometer is used for both identification, by comparing the mass spectrum to a library, and for quantification. oiv.intoiv.int In a case study, GC-MS was used to confirm the presence of 1,3-propanediol in postmortem body fluid, highlighting its utility in forensic and toxicological research. nih.gov

Table 1: Example GC-MS Parameters for Analysis of Busulfan (as 1,4-diiodobutane) and Related Glycols

| Parameter | Busulfan Analysis nih.gov | Glycol Analysis oiv.int |

|---|---|---|

| Instrument | Hewlett-Packard 5890II GC with 5970A MS | Gas Chromatograph-Mass Spectrometer |

| Column | 30-m methyl silicon capillary column | Polar capillary column |

| Carrier Gas | Helium | Helium |

| Sample Preparation | Extraction with ethyl acetate (B1210297), iodination to 1,4-diiodobutane | Extraction with ethyl ether, 'salting out' with K₂CO₃ |

| Injection Mode | Not specified | Splitless |

| Detection | Selective Ion Monitoring (SIM) | Scan mode (m/z 35-350) |

| Quantification Ions | m/z 183 and 197 | m/z 45 |

| Internal Standard | Pusulfan (derivatized to 1,5-diiodopentane) | 1,3-Butanediol |

Headspace Gas Chromatography (HS-GC) in Related Glycol Analysis

Headspace gas chromatography (HS-GC) is a variation of GC that is particularly useful for analyzing volatile compounds in complex, non-volatile matrices. While direct analysis of this compound by HS-GC is not common due to its low volatility, the technique is frequently applied to its parent glycol, 1,3-propanediol, and other related glycols. nih.govresearchgate.netnih.gov

The high boiling points of glycols like ethylene (B1197577) glycol and propylene (B89431) glycol necessitate a derivatization step to increase their volatility for HS-GC analysis. nih.gov A common approach involves a single-step derivatization with phenylboronic acid. nih.govresearchgate.net This method has been developed for the rapid quantification of ethylene glycol and propylene glycol in plasma or serum, where 1,3-propanediol is often used as the internal standard. nih.govresearchgate.netnih.gov The use of HS-GC minimizes contamination of the GC system by eliminating the direct injection of complex sample matrices like oil or plasma. s4science.at This results in a robust, high-throughput method suitable for research laboratories. s4science.at

Table 2: Typical HS-GC Conditions for Glycol Analysis in Plasma

| Parameter | Value/Description nih.gov |

|---|---|

| Derivatization Agent | Phenylboronic acid |

| Internal Standard | 1,3-Propanediol |

| Headspace Temperature | 140°C |

| GC Oven Program | Initial 80°C, ramp to 120°C, then ramp to 300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Application | Quantification of ethylene glycol and propylene glycol |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like busulfan and is highly applicable to this compound. gsconlinepress.comgsconlinepress.comresearchgate.net HPLC methods offer versatility, with various detection methods including ultraviolet (UV) and tandem mass spectrometry (MS/MS). nih.govnih.gov

For compounds like busulfan that lack a strong UV chromophore, derivatization is required for UV detection. nih.gov A common method involves derivatization with sodium diethyldithiocarbamate (B1195824) (DDTC). nih.gov However, the coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become the preferred method due to its superior sensitivity, specificity, and speed, often eliminating the need for derivatization. nih.govresearchgate.net

LC-MS/MS methods for busulfan typically involve a simple protein precipitation step for sample preparation, followed by injection onto a C18 reversed-phase column. nih.govnih.gov Isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used for separation. nih.govjchr.org Detection is performed using electrospray ionization (ESI) in the positive ion mode, with quantification achieved via multiple reaction monitoring (MRM). nih.govuu.nl

Table 3: Summary of HPLC Methods for Busulfan Analysis

| Parameter | HPLC-UV Method nih.gov | LC-MS/MS Method nih.gov |

|---|---|---|

| Sample Preparation | Derivatization with DDTC | Protein precipitation with methanol |

| Column | UHPLC C18 column | C18 column |

| Mobile Phase | Not specified | Ammonium acetate/formic acid in water/methanol |

| Detection | UV Detector | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) |

| Internal Standard | 1,6-bis-(methanesulfonyloxy) hexane | Busulfan-d₈ |

| Linear Range | 0.5–10 µg/mL | 0.025–6.2 µg/mL |

Spectroscopic Characterization Methods in Research Contexts

Spectroscopic methods are indispensable for the definitive identification and structural analysis of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. researchgate.netjchr.org For this compound, NMR can confirm the presence and connectivity of the propane (B168953) backbone and the two methanesulfonate (B1217627) groups.

Analysis of the parent compound, 1,3-propanediol, shows characteristic signals in the ¹H NMR spectrum corresponding to the protons on the central carbon (a quintet) and the two terminal carbons bearing the hydroxyl groups (a triplet). chemicalbook.comresearchgate.net In the ¹³C NMR spectrum of 1,3-propanediol, two distinct signals are observed for the non-equivalent carbons. bmrb.io Upon conversion to this compound, the chemical shifts of the protons and carbons on the propane backbone would be expected to shift downfield due to the electron-withdrawing effect of the methanesulfonate ester groups. A new singlet corresponding to the methyl protons of the two equivalent methanesulfonyl groups would also appear in the ¹H NMR spectrum. researchgate.netresearchgate.net These techniques are crucial for confirming the identity of synthesized this compound and for identifying unknown metabolites by comparing their spectra to the parent compound. jchr.org

Table 4: Representative NMR Data for 1,3-Propanediol

| Nucleus | Atom Position | Chemical Shift (δ) ppm chemicalbook.combmrb.io | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- (central) | ~1.78 | Quintet |

| ¹H | -CH₂-OH (terminal) | ~3.67 | Triplet |

| ¹³C | -CH₂- (central) | ~36.5 | - |

| ¹³C | -CH₂-OH (terminal) | ~61.3 | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling molecular weight determination and structural analysis. nih.gov When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a highly specific analytical tool. nih.govnih.gov

For this compound, electron ionization (EI) MS, often used in GC-MS, would likely produce a series of fragment ions, as the molecular ion may be unstable. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound, showing a top peak at m/z 57 and other significant peaks at m/z 79 and 97. nih.gov

Electrospray ionization (ESI), a soft ionization technique used in LC-MS, is more likely to generate a protonated molecule [M+H]⁺ or an adduct ion (e.g., with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺). researchgate.netuu.nl Tandem mass spectrometry (MS/MS or MS²) involves selecting a precursor ion (like the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate product ions (fragments). nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule. For busulfan, the ammonium adduct [M+NH₄]⁺ at m/z 264 is often selected as the precursor ion, which fragments to produce characteristic product ions. uu.nl A similar approach would be applied to identify this compound and to characterize the structure of its metabolites by analyzing their unique fragmentation patterns. nih.gov

Table 5: Mass Spectral Data for this compound and Related Compounds

| Compound | Ionization Method | Precursor Ion (m/z) | Major Fragment/Product Ions (m/z) | Reference |

|---|---|---|---|---|

| This compound | EI | Not observed | 57, 79, 97 | nih.gov |

| Busulfan | ESI | 264 ([M+NH₄]⁺) | 151 | uu.nl |

Research on Structural Analogues and Chemically Modified Derivatives of 1,3 Propanediol Dimethanesulfonate

Synthesis of Novel Dimethanesulfonate Derivatives for Research Purposes

The synthesis of novel derivatives of alkane dimethanesulfonates is a key area of research aimed at modifying the compound's properties. While specific literature on the synthesis of novel 1,3-propanediol (B51772) dimethanesulfonate derivatives is limited, the strategies applied to its well-studied analog, busulfan (B1668071), are directly applicable. These syntheses often involve creating conjugates to improve targeting or alter bioavailability.

A general approach involves reacting the parent diol with a sulfonyl chloride, such as mesyl chloride, in the presence of a base. youtube.com For creating more complex derivatives, one of the methanesulfonate (B1217627) groups, which are excellent leaving groups, can be substituted with another molecule. libretexts.org

Research on busulfan has demonstrated the synthesis of new derivatives by conjugating it with biomolecules like carbohydrates. For example, a derivative was created by linking busulfan to an acetylated galactose molecule. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This strategy aims to leverage cellular transport mechanisms for sugars to potentially enhance drug delivery. The synthesis involved acetylating the carbohydrate, selectively deacetylating the anomeric position, and then reacting it with busulfan. openmedicinalchemistryjournal.com Similar strategies could be employed to create novel derivatives of 1,3-propanediol dimethanesulfonate for various research applications.

Table 1: Comparison of this compound and its Analog Busulfan

| Feature | This compound | Busulfan (1,4-Butanediol Dimethanesulfonate) |

|---|---|---|

| IUPAC Name | 3-(methylsulfonyloxy)propyl methanesulfonate nih.gov | 4-(methylsulfonyloxy)butyl methanesulfonate |

| Chemical Formula | C₅H₁₂O₆S₂ nih.gov | C₆H₁₄O₆S₂ |

| Molecular Weight | 232.3 g/mol nih.gov | 246.3 g/mol |

| Carbon Backbone | 3-carbon chain (propane) | 4-carbon chain (butane) |

| Mechanism Class | Bifunctional Alkylating Agent | Bifunctional Alkylating Agent openmedicinalchemistryjournal.com |

This table allows for a direct comparison of the fundamental properties of this compound and its widely studied analog, busulfan.

Exploration of Structure-Activity Relationships in Preclinical Models

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. For bifunctional alkane sulfonates like this compound, SAR studies focus on how modifications to the alkane chain length and the sulfonate esters affect efficacy and selectivity.

Although specific SAR studies for this compound are not widely published, extensive research on related compounds provides valuable insights. The distance between the two alkylating sulfonyloxy groups, determined by the length of the central alkane chain, is a critical parameter. This distance influences the ability of the molecule to form DNA cross-links, a key mechanism of action for this class of compounds. openmedicinalchemistryjournal.com

Studies on various sulfonate esters have shown that the nature of the ester group can significantly impact biological activity. nih.gov For instance, replacing the methyl group of the methanesulfonate with other aryl or alkyl groups can alter the compound's reactivity, lipophilicity, and interaction with target molecules. nih.gov In preclinical models, a series of analogs with varying chain lengths (e.g., ethanediol, propanediol (B1597323), butanediol) would be synthesized and tested to determine the optimal distance for a specific biological effect.

Table 2: Illustrative SAR Data for a Series of Bioactive Sulfonamides

| Compound | Modification | Biological Target | Activity (IC₅₀) |

|---|---|---|---|

| Carvacrol | Parent Phenol | Acetylcholinesterase | >1000 µM |

| Analog 1 | Morpholine Sulfonamide | Acetylcholinesterase | 19.89 µM |

| Analog 3 | Hydrazine Sulfonamide | Acetylcholinesterase | 32.74 µM |

| Analog 5 | 2-Phenol Sulfonamide | Acetylcholinesterase | 61.35 µM |

Source: Adapted from structure-activity relationship studies of sulfonamides derived from carvacrol. This table illustrates how systematic chemical modifications lead to significant changes in biological activity, a core principle of SAR studies that would be applied to derivatives of this compound.

Development of Analogues for Specific Research Probes

Derivatives of this compound can be developed as research probes to investigate biological pathways. The two reactive methanesulfonate groups allow for the attachment of reporter tags, such as fluorescent molecules or radioisotopes.

A common strategy involves synthesizing an analog where one of the methanesulfonate groups is replaced with a stable tag, while the other remains a reactive site. This allows the probe to bind to its biological target (e.g., a specific nucleotide in a DNA strand) and be detected via the reporter tag.

Another approach is the synthesis of isotopically labeled analogs. For instance, research on busulfan has involved the chemical synthesis of DNA adducts and their corresponding isotopically labeled internal standards (e.g., using ¹⁵N₅-deoxyguanosine) for precise quantification in biological samples. nih.gov This allows researchers to track the molecule and its metabolites, and to quantify the extent of DNA damage in cells. Such techniques are invaluable for understanding the mechanism of action and for personalizing therapy in clinical settings. nih.gov These established methods for busulfan could be directly applied to create research probes from this compound to study its specific interactions and effects.

Integration into More Complex Molecular Architectures for Functional Studies

The bifunctional nature of this compound makes it a useful building block or linker for creating more complex molecules designed for specific functional studies. Its ability to cross-link molecules makes it a candidate for integrating into larger systems where controlled cross-linking is desired.

For example, the dimethanesulfonate moiety can be used to link two different protein domains, forcing them into proximity to study their interaction. It can also be used as a chemical tool to probe the structure of protein complexes or DNA, where the distance between the two reactive ends (defined by the three-carbon propane (B168953) chain) provides a "molecular ruler" to identify residues or bases that are in close spatial proximity.

In the context of drug development, the this compound scaffold could be incorporated into a larger molecule that also contains a targeting moiety (e.g., a ligand for a cancer-specific receptor). This would create a targeted drug that delivers the alkylating agent preferentially to specific cells. While examples specific to this compound are not prominent in the literature, the synthesis of busulfan-carbohydrate conjugates for targeted delivery serves as a prime example of this concept. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This approach integrates the alkylating function of the dimethanesulfonate core into a more complex architecture to enhance its functional properties.

Q & A

Q. What synthetic methodologies are recommended for 1,3-Propanediol dimethanesulfonate, and how can reaction parameters be optimized for high yield?

The compound is synthesized via esterification of 1,3-propanediol with methanesulfonyl chloride in anhydrous conditions. Key parameters include maintaining a temperature of 0–5°C to suppress side reactions, using a 2:1 molar ratio of methanesulfonyl chloride to diol, and adding a base (e.g., triethylamine) to neutralize HCl. Reaction progress is monitored via TLC or GC-MS. Purification by recrystallization (e.g., using ethyl acetate/hexane) or silica gel chromatography yields 70–85% purity. Efficiency is validated through repeat trials and spectroscopic confirmation (¹H NMR, FTIR) .

Q. What analytical techniques are suitable for characterizing this compound, and how are they validated?

Gas chromatography (GC) with flame ionization detection (FID) is effective for quantification. A DB-5 capillary column (30 m × 0.32 mm) with temperature programming (50°C to 250°C at 10°C/min) separates the compound from impurities. Validation includes linearity (R² > 0.99 across 0.1–10 mg/mL), precision (RSD < 2% for replicates), and accuracy (spike recovery 90–110%). NMR (¹H, ¹³C) confirms structural integrity, while HPLC with UV detection (λ = 210 nm) assesses purity .

Q. How are physicochemical properties like solubility and stability determined for this compound?

Solubility is tested in solvents (e.g., water, ethanol, DMSO) via gravimetric analysis at 25°C. Stability studies involve accelerated degradation under heat (40–60°C), humidity (75% RH), and light exposure, with samples analyzed periodically via HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Density and viscosity are measured using a pycnometer and viscometer, respectively, at controlled temperatures .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A fractional factorial design (FFD) screens variables: temperature (X₁), molar ratio (X₂), and reaction time (X₃). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design with 5 center points reduces experimental error. ANOVA (p < 0.05) validates significance, and Pareto charts rank factor effects. This approach improves yield by 15–20% compared to one-factor-at-a-time optimization .

Q. What statistical approaches resolve contradictions in reported reaction yields or purity data?

Multivariate analysis (e.g., PCA) identifies outliers in datasets. Bootstrapping assesses confidence intervals for yield distributions, while Grubbs’ test detects anomalous data points. For conflicting purity results, interlaboratory studies using standardized GC or HPLC protocols harmonize measurements. Meta-analysis of published data with random-effects models quantifies heterogeneity .

Q. How is thermodynamic modeling applied to separate this compound from reaction byproducts?

The NRTL model simulates liquid-liquid equilibria in biphasic systems (e.g., water/organic solvent). Binary interaction parameters are regressed from vapor-liquid equilibrium (VLE) data. Aspen Plus® simulations optimize distillation columns for removing water (99.5% purity in distillate) and isolating the compound (>98% purity in bottoms). Sensitivity analysis evaluates pressure and reflux ratio effects .

Q. What advanced spectroscopic techniques elucidate degradation pathways of this compound?

LC-MS/MS identifies degradation products (e.g., methanesulfonic acid, propylene glycol) under stress conditions. Isotopic labeling (e.g., ¹³C NMR) tracks hydrolysis mechanisms. Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius kinetics predict activation energy (Eₐ) for degradation. Quantum mechanical calculations (DFT) model hydrolysis transition states .

Q. How do computational methods predict the environmental toxicity of this compound?

QSAR models estimate ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) using molecular descriptors (logP, polar surface area). Molecular docking simulates interactions with biological targets (e.g., acetylcholinesterase). Experimental validation includes acute toxicity assays (OECD Test 203) and biodegradability tests (OECD 301F), comparing results to computational predictions .

Q. What role does kinetic isotope effect (KIE) analysis play in studying reaction mechanisms?

Deuterium-labeled 1,3-propanediol (e.g., D₆-isotope) synthesizes the deuterated ester. Comparing reaction rates (kH/kD) via GC-MS identifies rate-determining steps (e.g., nucleophilic substitution vs. esterification). KIE > 2 suggests bond cleavage in the transition state, supporting an SN2 mechanism. Isotope tracing with ¹⁸O-water confirms hydrolysis pathways .

Q. How are machine learning algorithms integrated into process optimization for large-scale synthesis?

Artificial neural networks (ANN) trained on historical data (temperature, solvent ratio, catalyst load) predict optimal batch conditions. Reinforcement learning adjusts parameters in real-time via feedback from inline PAT tools (e.g., Raman spectroscopy). Digital twins simulate plant-scale operations, reducing pilot-scale trial costs by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.